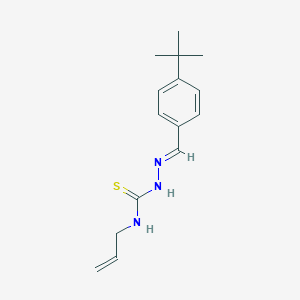
4-tert-butylbenzaldehyde N-allylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butylbenzaldehyde N-allylthiosemicarbazone, also known as TBB-ATSC, is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a thiosemicarbazone derivative, which is a class of compounds known for their antibacterial, antifungal, and antiviral properties. TBB-ATSC has been shown to have anticancer and antiviral activity, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. By inhibiting this enzyme, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone can prevent the proliferation of cancer cells and the replication of viruses.
Biochemical and Physiological Effects:
4-tert-butylbenzaldehyde N-allylthiosemicarbazone has been shown to have several biochemical and physiological effects. In cancer cells, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone can induce apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. 4-tert-butylbenzaldehyde N-allylthiosemicarbazone can also inhibit the expression of anti-apoptotic proteins, which can promote cell survival and resistance to chemotherapy. In viral infections, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone can inhibit viral replication by interfering with the synthesis of viral RNA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-tert-butylbenzaldehyde N-allylthiosemicarbazone in lab experiments is its broad-spectrum activity against cancer cells and viruses. This makes it a promising candidate for further research in these areas. However, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone can be difficult to synthesize and purify, which can limit its availability for lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-tert-butylbenzaldehyde N-allylthiosemicarbazone. One area of interest is the development of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone derivatives with improved activity and selectivity against cancer cells and viruses. Another area of interest is the use of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone in combination with other drugs or therapies to enhance its anticancer and antiviral effects. Additionally, more research is needed to fully understand the mechanism of action of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone and its potential side effects in vivo.
Synthesemethoden
4-tert-butylbenzaldehyde N-allylthiosemicarbazone can be synthesized through a multi-step process. The first step involves the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with allyl bromide to form 4-tert-butylbenzaldehyde N-allylthiosemicarbazone. The synthesis of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure compound.
Wissenschaftliche Forschungsanwendungen
4-tert-butylbenzaldehyde N-allylthiosemicarbazone has been studied for its potential therapeutic applications in cancer and viral infections. In cancer research, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In viral infection research, 4-tert-butylbenzaldehyde N-allylthiosemicarbazone has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Eigenschaften
Produktname |
4-tert-butylbenzaldehyde N-allylthiosemicarbazone |
|---|---|
Molekularformel |
C15H21N3S |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1-[(E)-(4-tert-butylphenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C15H21N3S/c1-5-10-16-14(19)18-17-11-12-6-8-13(9-7-12)15(2,3)4/h5-9,11H,1,10H2,2-4H3,(H2,16,18,19)/b17-11+ |
InChI-Schlüssel |
GTLWHVUWUKACHV-GZTJUZNOSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=S)NCC=C |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=S)NCC=C |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=S)NCC=C |
Löslichkeit |
0.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)

![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)

![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)


![N-{2-hydroxy-4-nitrophenyl}-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B255176.png)
![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)
